tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate
Description
tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate is a chiral compound featuring a pyridine ring substituted with a methyl group at the 4-position, a tertiary butyl ester, and adjacent amino and hydroxy groups on the propanoate backbone. This structure combines steric protection (via the tert-butyl group) with polar functional groups, making it a candidate for pharmaceutical intermediates or bioactive molecules.
Properties
Molecular Formula |
C13H20N2O3 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
tert-butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate |
InChI |
InChI=1S/C13H20N2O3/c1-8-5-6-15-7-9(8)11(16)10(14)12(17)18-13(2,3)4/h5-7,10-11,16H,14H2,1-4H3 |
InChI Key |
JHFHNOQPONMCOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NC=C1)C(C(C(=O)OC(C)(C)C)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate can be achieved through several methodsThe final step typically involves deprotection to yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar routes as described above. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high purity and yield .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of tert-Butyl 2-amino-3-hydroxy-3-(4-methylpyridin-3-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Pyridine-Based tert-Butyl Carbamates
Pyridine derivatives with tert-butyl carbamate groups are common in medicinal chemistry. Key analogs include:
Key Findings :
- Substituent Position : The target’s 4-methyl group on pyridin-3-yl contrasts with chloro (HB239-1) or methoxy/hydroxy (Page 228) substituents in analogs. Positional differences (e.g., 2-yl vs. 3-yl) alter electronic effects and steric bulk, impacting binding affinity or solubility .
- Functional Groups: The target’s amino-hydroxy propanoate moiety is distinct from carbamates in catalog compounds, suggesting divergent reactivity (e.g., ester hydrolysis vs. carbamate stability).
Amino-Hydroxy Propanoate Esters
Compounds with amino-hydroxy propanoate backbones often serve as intermediates in drug synthesis:
Key Findings :
- Stereochemistry : The (S)-configuration in analogs (e.g., intermediates from ) highlights the importance of chirality in biological activity or crystallization behavior. The target’s stereochemistry (if similar) may require enantioselective synthesis .
- Reduction Steps: NaBH₄ reduction of esters to alcohols (80% yield in ) suggests a viable route for synthesizing the target’s 3-hydroxy group, though substituents (pyridine vs. pyrrolidinone) may affect reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
